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Compound of Interest

Compound Name: XM462

Cat. No.: B12366862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XM462, a potent inhibitor of

dihydroceramide desaturase 1 (DES1). It details its chemical properties, mechanism of action,

and its effects on cellular processes, particularly in the context of sphingolipid metabolism and

apoptosis. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties of XM462
XM462 is a ceramide-based small molecule inhibitor.[1] Its key chemical and physical

properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12366862?utm_src=pdf-interest
https://www.benchchem.com/product/b12366862?utm_src=pdf-body
https://www.benchchem.com/product/b12366862?utm_src=pdf-body
https://www.benchchem.com/product/b12366862?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22984457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1045857-53-1 [1]

Chemical Formula C₂₅H₅₁NO₃S [1]

Molecular Weight 445.75 g/mol [1]

Exact Mass 445.3590 [1]

IUPAC Name

N-((2S,3S)-1,3-dihydroxy-4-

(tridecylthio)butan-2-

yl)octanamide

[1]

Synonyms XM-462, XM 462 [1]

Appearance Solid powder [1]

Purity >98% [1]

Storage Conditions
Dry, dark, and at 0 - 4°C for

short term
[1]

SMILES Code

CCCCCCCC(N--INVALID-

LINK--

CSCCCCCCCCCCCCC">C@

HCO)=O

[1]

InChI Key
FOIBJHCOSKEGLA-

BJKOFHAPSA-N
[1]

Mechanism of Action and Biological Activity
XM462 functions as a potent inhibitor of dihydroceramide desaturase 1 (DES1), a key enzyme

in the de novo sphingolipid biosynthesis pathway.[2][3] DES1 is responsible for introducing a

4,5-trans double bond into dihydroceramide to form ceramide.[3][4] Inhibition of DES1 by

XM462 leads to the intracellular accumulation of dihydroceramides and a corresponding

decrease in the levels of ceramides.[2]

This alteration of the cellular sphingolipidome has significant downstream effects on cell fate.

The balance between pro-apoptotic ceramide and its precursor, dihydroceramide, is critical for
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regulating cell survival and apoptosis.[5] Dihydroceramides have been shown to inhibit the

formation of ceramide channels in the mitochondrial outer membrane, a key event in the

initiation of apoptosis.[5]

Studies have shown that XM462 and its analogs can reduce cell viability and induce apoptosis

in various cancer cell lines, including A549 (human lung carcinoma) and HCT116 (human colon

carcinoma) cells.[6] The pro-apoptotic effects of XM462 are linked to its ability to shift the

cellular balance towards dihydroceramide accumulation.

Furthermore, the inhibition of DES1 has been observed to activate pro-survival signaling

pathways, including the Akt/PKB, mTOR, and MAPK pathways, as a potential cellular response

to the altered sphingolipid composition.[1][4][7]

Signaling Pathway
The following diagram illustrates the central role of DES1 in sphingolipid metabolism and the

impact of its inhibition by XM462 on downstream signaling pathways leading to apoptosis.
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Caption: XM462 inhibits DES1, altering sphingolipid metabolism and impacting apoptosis.

Experimental Protocols
The following are representative protocols for assessing the activity of XM462. These are

generalized from published methodologies and may require optimization for specific

experimental conditions.

In Vitro Dihydroceramide Desaturase (DES1) Assay
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This assay measures the activity of DES1 in a cell-free system, typically using liver microsomes

as an enzyme source.

Materials:

Rat liver microsomes

XM462 stock solution (in an appropriate solvent, e.g., DMSO)

N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (radiolabeled substrate)

Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine

NADH

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

C18 solid-phase extraction columns

Scintillation counter and fluid

Procedure:

Prepare reaction mixtures containing reaction buffer, NADH, and varying concentrations of

XM462 or vehicle control.

Add rat liver microsomes to the reaction mixtures and pre-incubate for a specified time at

37°C.

Initiate the reaction by adding a mixture of radiolabeled and unlabeled dihydrosphingosine

substrate.

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time

should be within the linear range of the assay.[8]

Stop the reaction by adding a quenching solution (e.g., methanol).
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Separate the tritiated water produced during the desaturation reaction from the labeled

substrate using C18 columns.[8]

Quantify the amount of tritiated water using a scintillation counter.

Calculate the percentage of DES1 inhibition by comparing the activity in the presence of

XM462 to the vehicle control.

Cell Viability Assay in A549 Cells
This protocol assesses the cytotoxic effects of XM462 on the A549 human lung carcinoma cell

line.

Materials:

A549 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)

XM462 stock solution

96-well microtiter plates

CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)

Plate reader capable of fluorescence measurement

Procedure:

Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well and

incubate overnight.[9]

Treat the cells with a serial dilution of XM462 or vehicle control. Include a positive control for

cytotoxicity (e.g., doxorubicin).

Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂

atmosphere.[9]

Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.[9]
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Incubate for an additional 1-4 hours.

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560

nm excitation, 590 nm emission).

Calculate cell viability as a percentage of the vehicle-treated control cells.

Summary of Quantitative Data
The following table summarizes key quantitative data related to the activity of XM462.

Parameter Value Cell/System Reference

IC₅₀ (in vitro) 8.2 µM Rat liver microsomes [2]

IC₅₀ (in cells) 0.78 µM Jurkat A3 cells [2]

Inhibition Type Mixed-type In vitro [2]

Ki 2 µM In vitro [2]

α 0.83 In vitro [2]

Conclusion
XM462 is a valuable research tool for studying the role of dihydroceramide desaturase and the

broader implications of sphingolipid metabolism in cellular health and disease. Its potent and

specific inhibitory activity makes it a suitable probe for dissecting the signaling pathways

regulated by the balance of dihydroceramides and ceramides. The experimental protocols and

data presented in this guide provide a solid foundation for researchers to incorporate XM462
into their studies and further explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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